cis-Hydrindano

Descripción general

Descripción

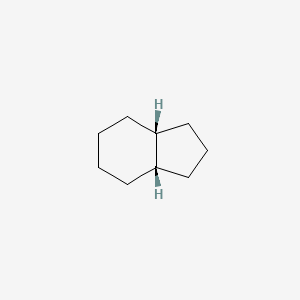

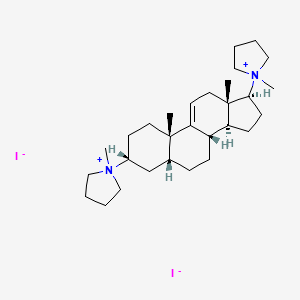

cis-Hydrindane: is a bicyclic organic compound with the molecular formula C_9H_14. It is a structural motif found in many natural products and synthetic compounds. The term “cis” refers to the specific stereochemistry of the compound, where the substituents on the ring system are on the same side. This configuration is crucial for the compound’s stability and reactivity.

Aplicaciones Científicas De Investigación

cis-Hydrindane is widely used in scientific research due to its unique structural properties. Some of its applications include:

Mecanismo De Acción

Target of Action

cis-Hydrindane is a complex organic compound that is found in a number of natural products . It’s important to note that the targets can vary depending on the specific bioactive natural product in which cis-Hydrindane is a constituent.

Mode of Action

It is known that cis-hydrindane is more stable than its trans-isomer . This stability is partly due to the ability of cis-Hydrindane to adopt two conformations, while the trans-isomer has only one rigid conformation . This flexibility allows cis-Hydrindane to interact with its targets in a more dynamic manner.

Biochemical Pathways

It is known that cis-hydrindane is an important intermediate in bioactive natural product synthesis . Therefore, it can be inferred that cis-Hydrindane may play a role in the biochemical pathways that lead to the synthesis of these natural products.

Pharmacokinetics

The stability of cis-hydrindane suggests that it may have good bioavailability .

Result of Action

Given its presence in various bioactive natural products, it can be inferred that cis-hydrindane likely contributes to the biological activity of these compounds .

Action Environment

The action environment of cis-Hydrindane can influence its action, efficacy, and stability. For instance, the stability of cis-Hydrindane is known to depend on the ring system . Therefore, changes in the chemical environment could potentially affect the stability of cis-Hydrindane and, consequently, its action and efficacy.

Análisis Bioquímico

Biochemical Properties

cis-Hydrindane plays a significant role in biochemical reactions due to its stability and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, cis-Hydrindane is known to interact with hydrolase enzymes, facilitating the hydrolysis of ester bonds. This interaction is crucial for the breakdown of complex molecules into simpler ones, aiding in various metabolic processes .

Cellular Effects

cis-Hydrindane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases, which are essential for cell signaling. This modulation can lead to changes in gene expression, affecting cellular functions such as growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, cis-Hydrindane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their activity. Additionally, cis-Hydrindane can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-Hydrindane have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that cis-Hydrindane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of cis-Hydrindane vary with different dosages in animal models. At low doses, it can enhance certain metabolic processes without causing significant adverse effects. At high doses, cis-Hydrindane can be toxic, leading to cellular damage and impaired function. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response .

Metabolic Pathways

cis-Hydrindane is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. The compound is known to be metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation .

Transport and Distribution

Within cells and tissues, cis-Hydrindane is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. For example, cis-Hydrindane can be transported into cells via organic anion transporters, facilitating its entry into target cells .

Subcellular Localization

The subcellular localization of cis-Hydrindane is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function, as it may interact with different biomolecules depending on its location within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Danheiser Annulation: This method involves the cycloaddition of a silyl enol ether with an electron-deficient dienophile, followed by an intramolecular carbocyclization.

Michael Addition: Another approach involves the Michael addition of polyfunctionalized cyclohexanones, followed by successive inter- and intramolecular radical processes.

Aldol Cyclization: This method uses Lewis acid catalysis or base-promoted ynone carbocyclizations to form the hydrindane nucleus.

Industrial Production Methods: Industrial production of cis-Hydrindane typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the desired functionalization and the specific application of the compound.

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon (Pd/C) is frequently used for hydrogenation reactions.

Substitution: Reagents such as alkyl halides and bases like potassium carbonate are used for substitution reactions.

Major Products:

Oxidation: Hydrindanones

Reduction: Reduced hydrindane derivatives

Substitution: Functionalized hydrindane compounds

Comparación Con Compuestos Similares

trans-Hydrindane: Unlike cis-Hydrindane, the trans isomer has substituents on opposite sides of the ring system, leading to different stability and reactivity profiles.

Hydrindanones: These are oxidized forms of hydrindanes and serve as important intermediates in various synthetic pathways.

Decahydroquinoline: This compound shares a similar bicyclic structure but differs in its nitrogen-containing ring system.

Uniqueness of cis-Hydrindane: cis-Hydrindane is unique due to its specific stereochemistry, which imparts distinct stability and reactivity compared to its trans isomer and other similar compounds. This makes it a valuable scaffold in the synthesis of complex molecules and in various scientific applications .

Propiedades

IUPAC Name |

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNAKTVFSZAFA-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CCC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020887 | |

| Record name | cis-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-51-3, 3296-50-2 | |

| Record name | rel-(3aR,7aS)-Octahydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-indene, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Hydrindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Hydrindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAHYDRO-1H-INDENE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SZ801C84W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cis-hydrindane and why is it relevant in organic chemistry?

A1: cis-Hydrindane is a bicyclic hydrocarbon with a fused cyclohexane and cyclopentane ring system, where the hydrogen atoms on the bridgehead carbons are oriented on the same side of the ring system. This structural motif is frequently found in various natural products, including terpenes and steroids, leading to significant interest in its synthesis and functionalization for various applications.

Q2: What are some natural products that contain the cis-hydrindane skeleton?

A2: Several natural products incorporate a cis-hydrindane framework, such as:

- Nootkatone: An insect repellent found in grapefruit and other citrus fruits. [, ]

- Noreremophilanes: A class of compounds produced by Ligularia plants, some displaying anti-angiogenic activity. [, ]

- Pleuromutilin: An antibacterial natural product. []

- Faurinone: A natural product with a proposed structure containing a cis-hydrindane. [, ]

- Dendronobiloside A: A natural product whose aglycon unit features a cis-hydrindane. []

- Coriamyrtin: A neurotoxin found in the Coriariaceae family of plants. []

- Coronafacic Acid: A plant toxin with potential applications in the development of herbicides and antitumor agents. [, , ]

- Lycoposerramine-R: An alkaloid with a complex structure incorporating a cis-hydrindane moiety. []

- Huperzine Q: An alkaloid possessing a cis-hydrindane skeleton. []

- Sieboldine A: A natural product with a cis-hydrindane core containing a quaternary carbon center. []

Q3: What synthetic strategies are commonly employed for the construction of the cis-hydrindane framework?

A3: Several strategies have been developed for the stereoselective synthesis of cis-hydrindanes, including:

- Extraction from Tricyclo[5.2.1.0(2,6)]decane Systems: These systems readily rearrange to afford cis-hydrindanes, offering stereochemical control due to the inherent bias in the starting material. [, , , ]

- Diels-Alder/Aldol Sequence: This approach utilizes a Diels-Alder reaction followed by an aldol condensation, enabling the diastereoselective synthesis of functionalized cis-hydrindanes and cis-decalins. [, , ]

- Zinc Bromide Catalyzed Cascade Cyclization: This method offers a highly convergent route to cis-hydrindanes bearing all-carbon quaternary centers through a Diels-Alder/carbocyclization cascade. []

- Samarium(II) Iodide-Mediated Cyclizations: This approach features highly diastereoselective cyclizations using SmI2, offering flexibility in accessing various decorated cis-hydrindanes. []

- Photochemical [2+2] Cycloaddition: This method provides a facile route to angularly substituted cis-hydrindanes and cis-decalins. []

- Intramolecular Diels-Alder Reaction: This strategy allows for the selective construction of cis-fused hydrindane skeletons with quaternary angular stereogenic centers via an endo transition state. []

- Rhodium(I)/Chiral Diene Catalyzed Asymmetric Desymmetrization: This approach uses a chiral Rh(I) catalyst to facilitate a cascade syn-arylation/1,4-addition reaction, leading to enantioenriched cis-hydrindanes. []

- Diphenylprolinol Silyl Ether Mediated Domino Reaction and Aldol Condensation: This one-pot process generates substituted chiral hydrindanes in a highly enantioselective manner. []

Q4: How does the stereochemistry of cis-hydrindane influence its reactivity and applications?

A4: The cis-configuration of the ring junction in cis-hydrindane imposes significant steric constraints on the molecule, influencing its reactivity and conformational preferences. This can lead to selective transformations, allowing for the controlled introduction of substituents and the construction of complex molecular architectures.

Q5: Are there any studies on the conformational analysis of cis-hydrindane derivatives?

A5: Yes, 13C NMR spectroscopy combined with force field calculations have been employed to study the conformational preferences of cis-hydrindane derivatives. These studies provide insights into the influence of substituents on the conformational equilibrium and the energy barriers associated with ring inversions. []

Q6: How do researchers explore structure-activity relationships (SAR) in cis-hydrindane-containing compounds?

A6: By synthesizing a series of cis-hydrindane derivatives with systematic modifications to their structures, researchers can evaluate the impact of these changes on biological activity. For example, in the study of noreremophilanes, various derivatives were synthesized and tested for their anti-angiogenic properties using zebrafish assays. This allowed for the identification of structural features essential for activity and the development of more potent and less toxic analogs. []

Q7: Has the cis-hydrindane motif been used in the development of any synthetically useful building blocks?

A7: Yes, enantiopure 3,10-dioxygenated tricyclo[5.2.1.02,6]decane derivatives, readily accessible from cis-hydrindane precursors, have shown promise as versatile chiral building blocks. These compounds can be transformed into various optically pure cis-hydrindanes, cis-hydroisoquinolones, and diquinanes, which are valuable intermediates in the synthesis of complex alkaloids. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

![N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine](/img/structure/B1200156.png)